
Naphthalene-2,3,4,5,6,7,8-d7
Overview
Description
Naphthalene-2,3,4,5,6,7,8-d7 is a useful research compound. Its molecular formula is C10H8 and its molecular weight is 135.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS)
Naphthalene-2,3,4,5,6,7,8-d7 serves as an internal standard in GC-MS methods for the quantification of naphthalene and its metabolites in biological samples. A study demonstrated the efficacy of using this deuterated compound to improve the accuracy and reliability of urinary naphthol measurements for monitoring occupational exposure to naphthalene .
Case Study: Biological Monitoring
- Objective : Validate a GC-MS method for detecting urinary 1-naphthol and 2-naphthol.
- Methodology : this compound was used as an internal standard during sample analysis.
- Results : The method showed high sensitivity and specificity for monitoring naphthalene exposure in occupational health settings.
Pharmaceutical Research
Naphthalene derivatives have been investigated for their potential anticancer properties. The synthesis of naphthalene-substituted compounds has shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
- Compound : A novel naphthalene-substituted triazole derivative demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231).
- Mechanism : The compound induced apoptosis through cell cycle arrest and showed no acute toxicity at therapeutic doses in animal models .
Material Science
The unique properties of naphthalene derivatives make them suitable for applications in developing advanced materials such as fluorescent dyes.
Case Study: Fluorescent Dyes
- Application : Synthesis of fluorescent naphthalimide dyes using naphthalene derivatives.
- Findings : The fluorescence properties were influenced by the polarity of the solvent used during synthesis. These dyes have potential applications in textiles and biological imaging .
Chemical Production
This compound is also used as a precursor in synthesizing various chemical compounds.
Applications:
- Phthalic Anhydride Production : Naphthalene serves as a key building block in producing phthalic anhydride, which is essential for manufacturing plastics and resins .
- Detergents and Dyes : It is involved in producing naphthalenedisulfonic acids that are crucial for detergents and dye formulations.
Data Table: Summary of Applications
Q & A
Q. Basic: What methodologies ensure high isotopic purity during the synthesis of Naphthalene-2,3,4,5,6,7,8-d7?
Answer:
Deuterated naphthalene is typically synthesized via catalytic deuteration or halogen-deuterium exchange. A validated approach involves starting with Naphthalene-d8 and performing bromination followed by deuterium substitution. For example, 1-bromothis compound is synthesized using Naphthalene-d8 as the precursor, with subsequent purification via column chromatography (20:1 n-pentane/EtOAc) to achieve 77% yield over two steps . Key considerations include:
- Catalyst selection : Use Pd/C or PtO₂ for efficient deuteration.
- Solvent purity : Ensure deuterated solvents (e.g., D₂O, CDCl₃) to avoid proton contamination.
- Isotopic validation : Confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Table 1: Synthesis Optimization Parameters
Step | Conditions | Yield/Purity |
---|---|---|
Bromination | Br₂, Fe catalyst, 0°C, 12 hr | 85% conversion |
Deuteration | D₂ gas, Pd/C, 80°C, 24 hr | 90% isotopic purity |
Purification | Column chromatography (n-pentane/EtOAc) | 77% final yield |
Q. Basic: Which spectroscopic techniques are optimal for characterizing deuterated naphthalene derivatives?
Answer:
- Mass Spectrometry (MS) : Electron ionization (EI)-MS distinguishes isotopic patterns. For Naphthalene-d7, expect a molecular ion at m/z 139 (vs. 128 for non-deuterated naphthalene) .
- NMR : ¹H NMR shows suppressed signals for deuterated positions, while ²H NMR confirms deuteration sites.
- Gas Chromatography (GC) : Retention indices (RI) on non-polar columns (e.g., DB-5) help identify derivatives. For example, 2,7-dimethylnaphthalene-d7 has RI = 1325 (30°C ramp) .
- IR Spectroscopy : Absence of C-H stretches (~3050 cm⁻¹) confirms deuteration .
Table 2: Key Spectroscopic Benchmarks
Technique | Key Feature | Example Data |
---|---|---|
EI-MS | Molecular ion cluster | m/z 139 (M⁺) |
²H NMR | Peaks at δ 6.8–7.5 (aromatic region) | Integration confirms D-occupancy |
GC (DB-5) | Retention index | RI = 1325 ± 5 |
Q. Advanced: How does deuteration impact reaction mechanisms in kinetic isotope effect (KIE) studies?
Answer:
Deuteration alters reaction rates due to mass differences, affecting bond cleavage energies. For example:
- Electrophilic substitution : Deuterated naphthalene exhibits slower nitration (KIE ≈ 2–3) due to reduced C-D bond polarization .
- Photochemical reactions : Deuterated derivatives show red-shifted UV absorption (e.g., λmax shifts by 5–10 nm) due to altered π-π* transitions .
- Data contradiction resolution : Discrepancies in KIE values (e.g., H/D exchange side reactions) require controlled inert atmospheres and deuterium tracing .
Q. Advanced: How is Naphthalene-d7 applied in energy/electron transfer studies in supramolecular systems?
Answer:
In naphthalene diimides (NDIs), deuteration modifies electron affinity and host-guest interactions:
- Electron transfer : Deuterated NDIs exhibit longer excited-state lifetimes (e.g., τ = 1.2 ns vs. 0.8 ns for non-deuterated) due to reduced vibrational quenching .
- Host-guest chemistry : Deuterated aromatic cores enhance binding with cucurbiturils via hydrophobic effects (ΔG ≈ −35 kJ/mol) .
- Experimental design : Use time-resolved fluorescence quenching to quantify deuteration effects .
Q. Basic: What protocols prevent isotopic exchange during storage of Naphthalene-d7?
Answer:
- Storage conditions : Seal in amber vials under argon at −20°C to minimize H/D exchange.
- Solvent compatibility : Avoid protic solvents (e.g., MeOH, H₂O); use deuterated DMSO or THF .
- Stability validation : Periodic NMR checks (every 6 months) to detect proton contamination .
Q. Advanced: How do deuterated positions influence foldamer or ion-channel interactions?
Answer:
In foldamers, deuteration at specific sites (e.g., positions 2,3,4) stabilizes helical conformations via reduced steric hindrance. For ion channels:
- Permeability studies : Deuterated NDIs show 30% higher Na⁺ transport rates due to optimized pore hydrophobicity .
- Ligand gating : Isotopic labeling tracks conformational changes via solid-state NMR .
Table 3: Advanced Application Case Studies
System | Observation | Reference |
---|---|---|
NDI-based ion channels | Enhanced Na⁺ flux with D-labeling | |
Foldamers | Stabilized helices (ΔTm = +15°C) |
Properties
Molecular Formula |
C10H8 |
---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterionaphthalene |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
UFWIBTONFRDIAS-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C(C(=C2C(=C1[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.